

Amifloxacin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class.[1][2] It exhibits a broad spectrum of antibacterial activity, comparable to other fluoroquinolones like ciprofloxacin. This technical guide provides an in-depth exploration of the chemical structure and synthesis pathways of **amifloxacin**, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Structure

Amifloxacin is systematically named 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical formula is C16H19FN4O3, with a molar mass of 334.35 g/mol .[2]

The core of the **amifloxacin** molecule is a quinolone ring system, which is fundamental to its antibacterial activity. Key structural features include:

- A fluorine atom at the C-6 position, which enhances its antibacterial potency.
- A carboxylic acid group at the C-3 position, essential for its interaction with bacterial DNA gyrase.



- A piperazine ring at the C-7 position, which influences the spectrum of activity and pharmacokinetic properties.
- A unique methylamino group at the N-1 position, distinguishing it from many other fluoroquinolones.

Table 1: Chemical Identifiers for Amifloxacin

Identifier	Value	
IUPAC Name	6-fluoro-1-(methylamino)-7-(4-methylpiperazin- 1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]	
SMILES	CNN1C=C(C(=O)O)C(=O)c2cc(F)c(cc12)N3CC N(C)CC3[2]	
InChI	InChI=1S/C16H19FN4O3/c1-18-21-9- 11(16(23)24)15(22)10-7-12(17)14(8- 13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1- 2H3,(H,23,24)[2]	
CAS Number	86393-37-5[2]	

Table 2: Physicochemical Properties of Amifloxacin

Property	Value
Molecular Formula	C16H19FN4O3
Molar Mass	334.35 g/mol [2]
Appearance	Solid
Melting Point	300 °C

Synthesis Pathways

The synthesis of **amifloxacin**, like other fluoroquinolones, is a multi-step process. A common and effective strategy involves the application of the Gould-Jacobs reaction, which is a



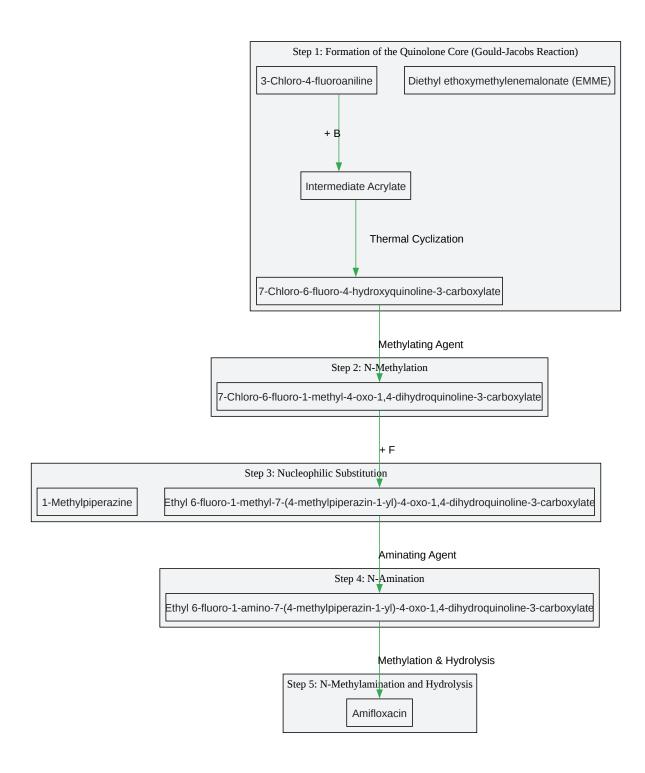




cornerstone in the formation of the quinolone ring system.[4][5] A retrosynthetic analysis, based on the methodology described by Wentland, suggests key disconnections at the N-C and N-N bonds of the quinolone core.[4]

A plausible synthetic route commences with the commercially available starting material, 3-chloro-4-fluoroaniline.[4][6]





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A generalized synthesis pathway for **amifloxacin**.



Experimental Protocols

The following protocols represent a generalized synthesis scheme for **amifloxacin**, based on established methods for fluoroquinolone synthesis.

Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).
- Reaction Conditions: Heat the mixture, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to approximately 250-300°C.[7] Microwave irradiation can also be employed to shorten reaction times and improve yields.[8][9]
- Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture.
 The product often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-Alkylation to form Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as DMF or DMSO.
- Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen at the 1-position. Then, add a methylating agent, for instance, methyl iodide or dimethyl sulfate.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
- Work-up and Isolation: Quench the reaction with water and extract the product with an
 organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated
 to yield the N-methylated product.

Step 3: Nucleophilic Aromatic Substitution with 1-Methylpiperazine



- Reaction Setup: Combine the N-methylated quinolone from Step 2 with an excess of 1-methylpiperazine in a suitable solvent, such as pyridine or DMSO.
- Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.
- Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to
 precipitate the product. The solid is collected by filtration, washed with water, and can be
 purified by recrystallization.

Step 4: N-Amination

- Reaction Setup: The introduction of the amino group at the N-1 position is a critical and often challenging step. One approach involves the use of an aminating agent.
- Reagents: Reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating agents can be used. The reaction is typically carried out in a suitable solvent and may require the presence of a base.
- Reaction Conditions: The reaction conditions will vary depending on the specific aminating agent used.

Step 5: Final Methylamination and Hydrolysis

- Methylation: The primary amino group introduced in the previous step is then methylated. This can be achieved using a methylating agent under appropriate basic conditions.
- Hydrolysis: The final step is the hydrolysis of the ester group at the C-3 position to the carboxylic acid. This is typically accomplished by heating with an aqueous acid or base, followed by neutralization to precipitate the final product, **amifloxacin**.

Table 3: Summary of Key Reactions and Reagents in Amifloxacin Synthesis



Step	Reaction Type	Key Reagents
1	Gould-Jacobs Reaction	3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate
2	N-Alkylation	Methylating agent (e.g., Methyl iodide), Base (e.g., K2CO3)
3	Nucleophilic Aromatic Substitution	1-Methylpiperazine
4	N-Amination	Electrophilic aminating agent
5	N-Methylation & Hydrolysis	Methylating agent, Acid or Base for hydrolysis

Logical Workflow for Synthesis

The synthesis of **amifloxacin** follows a logical progression from simple starting materials to the complex final molecule.



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Logical workflow of **amifloxacin** synthesis.

Conclusion

The chemical structure of **amifloxacin**, with its key pharmacophoric groups, is well-established and contributes to its potent antibacterial activity. Its synthesis, while complex, relies on well-understood organic reactions, with the Gould-Jacobs reaction being a pivotal step in constructing the fundamental quinolone scaffold. This guide provides a foundational understanding for researchers and professionals, paving the way for further exploration and development in the field of fluoroquinolone antibiotics. Further research to optimize the



synthesis pathway, particularly the N-amination step, could lead to more efficient and scalable production methods.

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